molecular formula C16H15NO B4923867 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone

1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone

Cat. No. B4923867
M. Wt: 237.30 g/mol
InChI Key: CPWIHCKLMQQZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that belongs to the class of isoquinolinone derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

As mentioned earlier, 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone acts as a selective antagonist of the NMDA receptor. It binds to the receptor at the phencyclidine (PCP) site, which is located within the ion channel of the receptor. This blocks the influx of calcium and sodium ions into the cell, which is necessary for the activation of the receptor. This results in a decrease in the excitability of the neuron and a reduction in the release of neurotransmitters such as glutamate.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone has been shown to have several biochemical and physiological effects. It has been found to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. This, in turn, leads to a reduction in the excitability of neurons and a decrease in the potential for excitotoxicity, which is a pathological process that can lead to neuronal death. Additionally, the blockade of NMDA receptors has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is its selectivity for the NMDA receptor. This allows for the specific targeting of this receptor without affecting other receptors in the brain. Additionally, it has been shown to have a high affinity for the receptor, which makes it a potent antagonist. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and epilepsy. Additionally, further studies are needed to investigate its anti-inflammatory effects and its potential use in the treatment of neuroinflammatory diseases. Finally, there is a need for the development of more potent and longer-acting NMDA receptor antagonists that can be used in both lab experiments and clinical settings.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to hydrogenation using a catalyst such as palladium on carbon to yield the final compound.

Scientific Research Applications

1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes in the brain. This makes it a valuable tool for studying the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, schizophrenia, and epilepsy.

properties

IUPAC Name

1-(4-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)10-15(18)17-16/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWIHCKLMQQZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone

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